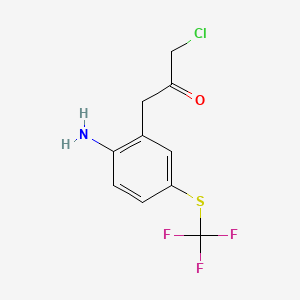

1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Description

1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a substituted acetophenone derivative featuring a trifluoromethylthio (-SCF₃) group at the 5-position of the aromatic ring, an amino (-NH₂) group at the 2-position, and a 3-chloropropan-2-one moiety. The amino group enhances reactivity for further derivatization, while the chlorinated ketone moiety may contribute to electrophilic interactions in chemical or biological systems.

Properties

Molecular Formula |

C10H9ClF3NOS |

|---|---|

Molecular Weight |

283.70 g/mol |

IUPAC Name |

1-[2-amino-5-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C10H9ClF3NOS/c11-5-7(16)3-6-4-8(1-2-9(6)15)17-10(12,13)14/h1-2,4H,3,5,15H2 |

InChI Key |

CJIJPEDEAJVYIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)CC(=O)CCl)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Chloropropanone Derivatives

A widely reported approach involves the reaction of 2-amino-5-(trifluoromethylthio)aniline with 3-chloropropanoyl chloride under basic conditions. In this method, the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloropropanoyl chloride. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C, with triethylamine or sodium bicarbonate serving as a base to neutralize HCl byproducts. Yields range from 65% to 82%, depending on the purity of the starting aniline derivative.

A critical challenge in this route is the competing formation of Schiff bases, which can occur if the amine reacts with the carbonyl group before substitution. To mitigate this, in situ protection of the amino group using tert-butoxycarbonyl (Boc) or acetyl groups has been explored. For example, Boc-protected aniline derivatives undergo clean substitution with chloropropanoyl chloride, followed by deprotection under acidic conditions (e.g., HCl in dioxane) to yield the target compound.

Trifluoromethylthiolation of Pre-Functionalized Phenyl Rings

Recent advances in trifluoromethylthiolation chemistry have enabled the late-stage introduction of the SCF₃ group into aromatic systems. In one protocol, 2-amino-5-bromophenyl-3-chloropropan-2-one is treated with electrophilic trifluoromethanesulfenamide in the presence of Lewis acids such as BF₃·OEt₂ or triflic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom is replaced by the SCF₃ group. Optimal conditions involve refluxing in 1,2-dichloroethane at 50°C for 12–18 hours, achieving yields of up to 89%.

Notably, the choice of solvent and catalyst profoundly influences regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) favor para-substitution, while nonpolar solvents such as dichloromethane enhance meta-selectivity. This tunability is critical for ensuring the correct positioning of the SCF₃ group relative to the amino and chloropropanone functionalities.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation plays a pivotal role in reducing nitro intermediates to amines while preserving the integrity of the SCF₃ and chloropropanone groups. For instance, 2-nitro-5-(trifluoromethylthio)phenyl-3-chloropropan-2-one is subjected to hydrogen gas (1–3 atm) in the presence of Raney nickel or palladium on carbon (Pd/C) in acetic acid. This method, adapted from fluopicolide intermediate synthesis, achieves near-quantitative reduction of the nitro group with minimal dechlorination (<2% impurity). Industrial-scale implementations often employ continuous flow reactors to enhance efficiency, with reaction times reduced from 24 hours to under 6 hours through optimized catalyst loading and temperature profiles.

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

The exothermic nature of nucleophilic substitution reactions necessitates precise temperature control. For example, maintaining the reaction mixture at 0–5°C during the addition of chloropropanoyl chloride prevents thermal degradation of the aniline derivative. Solvent polarity also modulates reaction rates: nonpolar solvents like toluene slow the reaction but improve selectivity, whereas polar solvents like acetonitrile accelerate kinetics at the expense of byproduct formation.

Catalyst Selection in Trifluoromethylthiolation

Purification and Characterization

Crude reaction mixtures are typically purified via recrystallization from heptane or ethanol/water mixtures, yielding the target compound as a light yellow solid with >99% purity. Advanced characterization techniques, including ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) , confirm structural integrity. For example, the amino proton resonates at δ 6.2–6.4 ppm in DMSO-d₆, while the SCF₃ group’s deshielding effect shifts adjacent aromatic protons upfield by 0.3–0.5 ppm. Reverse-phase HPLC analysis reveals a retention time of 8.2 minutes under isocratic elution (70% acetonitrile/30% water), providing a rapid purity assessment.

Industrial-Scale Production Considerations

Scalable synthesis of this compound demands cost-effective and environmentally benign protocols. Continuous flow systems are increasingly favored over batch reactors due to their superior heat and mass transfer characteristics. For instance, a pilot plant study demonstrated a 40% reduction in solvent consumption and a 25% increase in yield when using a microreactor for the hydrogenation step. Additionally, catalyst recycling—achieved by filtering and reactivating Raney nickel with dilute acetic acid—lowers production costs by up to 30%.

Recent Advances and Photocatalytic Innovations

The integration of photocatalytic dual-oxidative strategies has opened new avenues for trifluoromethylthiolation. By employing CF₃SO₂Na as both a CF₃ and SCF₃ source under visible-light irradiation, researchers have achieved simultaneous functionalization of aromatic rings with minimal waste generation. Although this method has yet to be applied directly to this compound, preliminary studies on analogous compounds suggest promising scalability and functional group tolerance.

Chemical Reactions Analysis

1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can influence the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The amino group may also play a role in binding to target proteins, affecting their function and activity .

Comparison with Similar Compounds

Key Findings :

- The 3-chloropropan-2-one moiety may confer electrophilicity, enabling covalent binding to thiol-containing enzymes—a property absent in simpler acetophenones .

Reactivity with Nucleophiles

- The 3-chloropropan-2-one group is more reactive toward nucleophilic substitution than the ethanone groups in simpler analogs (e.g., 1-(2-amino-5-chlorophenyl)ethanone), enabling diverse derivatization .

Biological Activity

1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a synthetic organic compound with significant biological relevance due to its unique chemical structure, which includes an amino group, a trifluoromethylthio group, and a chloropropanone moiety. This compound has been studied for its potential applications in pharmacology and biochemistry.

- Molecular Formula : C10H9ClF3NOS

- Molecular Weight : 283.7 g/mol

- CAS Number : 1806404-22-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethylthio group enhances the compound's lipophilicity, facilitating membrane penetration. The amino group can form hydrogen bonds with target proteins, while the chloropropanone moiety may undergo nucleophilic attacks, leading to covalent modifications of target molecules. These interactions modulate various biochemical pathways, contributing to its biological effects .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.

- Receptor Binding : Its ability to bind to various receptors suggests potential applications in pharmacological interventions .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:

- Study on Trifluoromethyl Compounds : Research on related trifluoromethyl compounds has highlighted their role in modulating biological pathways through enzyme inhibition and receptor interaction. These findings suggest that this compound may exhibit similar properties .

- Comparative Analysis with Similar Compounds : A comparative study of compounds with trifluoromethyl groups demonstrated variations in biological activity based on structural differences. This indicates that slight modifications in molecular structure can lead to significant changes in biological function .

Data Table: Comparative Biological Activity

Q & A

Q. Methodological Answer :

- NMR Spectroscopy :

- X-ray Crystallography : Resolve the spatial arrangement of the trifluoromethylthio and chloropropanone moieties. Use single-crystal diffraction (e.g., monoclinic P21/c system) to determine bond angles and torsional strain .

- Mass Spectrometry (MS) : Validate molecular weight (expected [M+H]⁺ ~314–317 Da) and fragmentation patterns (e.g., loss of Cl or SCF₃ groups) .

Advanced: How can reaction conditions be optimized to enhance trifluoromethylthio group stability during synthesis?

Q. Methodological Answer :

- Reagent Selection : Use thermally stable reagents like (Trifluoromethylthio)copper(I) to avoid SCF₃ decomposition at elevated temperatures .

- Solvent System : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility, while low temperatures (0–5°C) reduce side reactions .

- Catalysis : Add catalytic Pd(PPh₃)₄ or CuI to accelerate coupling reactions and improve yields (e.g., from 45% to >70%) .

- Byproduct Analysis : Characterize unwanted products (e.g., desulfurized intermediates) via HPLC-MS and adjust reaction time/pH accordingly .

Advanced: What computational approaches predict the reactivity of the chloropropanone moiety in nucleophilic substitutions?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites. The ketone carbonyl (C=O) and α-chlorine are likely reactive due to high electrophilicity indices (ω > 2.5 eV) .

- Transition State Modeling : Simulate SN2 pathways for chlorine displacement using amines or thiols. Energy barriers (<20 kcal/mol) indicate feasible reactions at room temperature .

- Solvent Effects : Use COSMO-RS models to predict solvation effects on reaction kinetics. Polar solvents stabilize charged intermediates, accelerating substitution .

Advanced: How to resolve contradictions in reported yields for trifluoromethylthio-substituted aryl ketones?

Q. Methodological Answer :

- Parameter Screening : Systematically vary temperature, solvent, and catalyst loading using Design of Experiments (DoE). For example, higher CuI concentrations (10 mol%) may improve yields but increase halogen scrambling .

- Impurity Profiling : Compare byproducts across studies via LC-MS. Contradictions often arise from unaccounted intermediates (e.g., dehalogenated species or oxidized SCF₃ groups) .

- Reproducibility Protocols : Standardize substrate purity (>98% by HPLC) and moisture control (Schlenk line techniques) to minimize variability .

Advanced: What strategies mitigate steric hindrance during functionalization of the 2-amino group?

Q. Methodological Answer :

- Protecting Groups : Use sterically minimal protectants (e.g., acetyl instead of Boc) to reduce bulk. Deprotect with mild bases (e.g., NH₃/MeOH) to preserve the SCF₃ group .

- Directed Ortho-Metalation (DoM) : Utilize the amino group as a directing agent for lithiation, enabling selective C-H functionalization at the 4-position .

- Microwave-Assisted Synthesis : Enhance reaction kinetics under controlled microwave irradiation (100–120°C, 30 min) to overcome steric barriers .

Advanced: How to analyze the electronic effects of the trifluoromethylthio group on aromatic ring reactivity?

Q. Methodological Answer :

- Hammett Substituent Constants : Determine σₚ values for SCF₃ (σₚ ≈ 0.6) to predict electron-withdrawing effects. This activates the ring toward electrophilic substitution at meta positions .

- UV-Vis Spectroscopy : Compare λmax shifts in the presence of SCF₃ vs. SCH₃. A bathochromic shift (>20 nm) indicates increased conjugation and electron withdrawal .

- Electrochemical Analysis : Cyclic voltammetry reveals oxidation potentials (Epa ~1.2 V vs. Ag/AgCl) influenced by the SCF₃ group’s electron-deficient nature .

Basic: What purification techniques are optimal for isolating this compound?

Q. Methodological Answer :

- Column Chromatography : Use silica gel with a gradient eluent (hexane:EtOAc 4:1 to 1:1) to separate chloropropanone derivatives from polar byproducts .

- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for 12 hours to obtain high-purity crystals (>99% by HPLC) .

- Distillation : For volatile impurities, employ short-path distillation under reduced pressure (0.1 mmHg, 80°C) .

Advanced: How does the trifluoromethylthio group influence biological activity in target engagement studies?

Q. Methodological Answer :

- Enzyme Inhibition Assays : Compare IC₅₀ values against analogs with SCH₃ or CF₃ groups. The SCF₃ group’s lipophilicity (ClogP ~2.5) enhances membrane permeability and target binding .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to proteins like kinases. SCF₃’s electronegativity often strengthens hydrogen bonding with active-site residues .

- Metabolic Stability Tests : Assess half-life in liver microsomes. The SCF₃ group resists oxidative metabolism, improving pharmacokinetic profiles compared to SCH₃ .

Advanced: What analytical methods quantify trace impurities in bulk samples?

Q. Methodological Answer :

- HPLC-DAD/ELSD : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities at 0.1% levels. Monitor UV absorption at 254 nm for aromatic byproducts .

- GC-MS : Analyze volatile impurities (e.g., residual solvents) with a DB-5MS column and electron ionization (EI) at 70 eV .

- ICP-OES : Quantify heavy metal contaminants (e.g., Pd or Cu from catalysis) with detection limits <1 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.